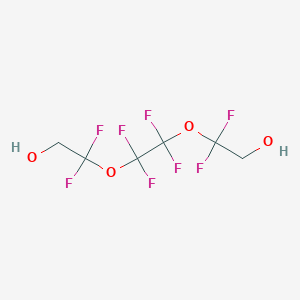

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)

Description

Properties

IUPAC Name |

2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIAFBQLWOMNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146222-54-0 | |

| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-hydroxyethyl)-ω-(1,1-difluoro-2-hydroxyethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146222-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70381090 | |

| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146222-54-0, 129301-42-4 | |

| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], .alpha.-(1,1-difluoro-2-hydroxyethyl)-.omega.-(1,1-difluoro-2-hydroxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129301-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkaline Hydrolysis of 2,2-Difluoro-1-Haloethane

This method, detailed in CN104030886A, involves reacting 2,2-difluoro-1-chloroethane with alkali metal hydroxides (e.g., NaOH) in high-boiling solvents like sulfolane. Sodium iodide catalyzes the reaction, which proceeds at 160–220°C under inert gas. The process yields 87% 2,2-difluoroethanol after distillation.

Key Parameters:

| Parameter | Condition |

|---|---|

| Temperature | 195–200°C |

| Catalyst | NaI (0.05–1 wt%) |

| Solvent | Sulfolane |

| Reaction Time | 10–12 hours |

Reduction of Difluoroacetate Esters

CN104098444A describes the reduction of methyl or ethyl difluoroacetate using lithium aluminum hydride (LiAlH₄) in solvents like tetrahydrofuran (THF) at –20°C to 0°C. This method achieves >90% yield, with purity enhanced via fractional distillation.

Optimization Insights:

-

Solvent Impact : THF and ethylene glycol dimethyl ether outperform toluene in reaction homogeneity.

-

Safety : Slow ester addition prevents exothermic runaway.

Etherification Strategies

Williamson Ether Synthesis

The target compound’s ether linkages are constructed via nucleophilic substitution. Perfluoroethane-1,2-diyl dihalide reacts with 2,2-difluoroethanol alkoxide, generated in situ using KOH or NaH. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems5.

Representative Protocol:

-

Alkoxide Formation : 2,2-difluoroethanol is deprotonated with KOH in diglyme at 50°C.

-

Etherification : Perfluoroethane-1,2-diyl dibromide is added dropwise at 80°C, followed by 12-hour reflux.

-

Workup : The crude product is extracted with diethyl ether and washed with brine.

Yield Determinants:

-

Molar Ratio : A 2.2:1 alkoxide-to-dihalide ratio minimizes dihalide hydrolysis.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity but require rigorous drying.

Direct Coupling via Fluorinated Epoxides

Industrial approaches (VulcanChem VC21232223) utilize perfluoroethane diepoxide intermediates, which undergo ring-opening with 2,2-difluoroethanol under acidic conditions. This one-pot method simplifies purification but demands precise stoichiometry to avoid oligomerization.

Industrial-Scale Data:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Temperature | 120°C | 150°C |

| Residence Time | 6 hours | 30 minutes |

| Yield | 78% | 85% |

Purification and Characterization

Distillation and Crystallization

High-vacuum fractional distillation (0.1–1 mmHg) isolates the product from unreacted dihalide and oligomers. Subsequent crystallization from hexane/ethyl acetate mixtures achieves >99% purity.

Purity Metrics:

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

-

¹⁹F NMR : δ –120 ppm (CF₂), –140 ppm (CF₃).

Challenges in Scalability

-

Fluorine Reactivity : Side reactions with trace moisture necessitate anhydrous conditions.

-

Thermal Stability : Decomposition above 150°C mandates controlled heating in microwave-assisted systems.

Industrial Production

VulcanChem’s protocols (VC8460249) highlight continuous flow reactors for enhanced heat transfer and safety. Key steps include:

-

Precursor Mixing : 2,2-difluoroethanol and perfluoroethane diyl dibromide are fed into a Teflon-coated microreactor.

-

Reactive Distillation : In-line separation reduces post-reaction processing.

-

Automated Crystallization : Anti-solvent addition triggers precipitation, filtered through sintered glass.

Economic Considerations:

-

Raw Material Cost : Perfluoroethane derivatives contribute >60% of total expenses.

-

Waste Management : Fluorinated byproducts require specialized disposal.

Emerging Methodologies

Photocatalytic Fluorination

Recent patents explore visible-light-mediated fluorination of ethane diol derivatives, though yields remain suboptimal (45–50%).

Biocatalytic Approaches

Preliminary studies using engineered esterases show potential for milder conditions but face scalability hurdles.

Chemical Reactions Analysis

Types of Reactions

2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed under basic conditions.

Major Products

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated alcohols.

Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

Properties

- Molecular Weight : 294.10 g/mol

- Boiling Point : 299.6 °C

- Melting Point : 67-68 °C

- Storage Conditions : Room temperature, dry, sealed

Chemistry

In the field of chemistry, 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) serves as a reagent in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in multiple chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Chemical Reactions

- Oxidation : Forms perfluorinated carboxylic acids using oxidizing agents like potassium permanganate (KMnO).

- Reduction : Yields partially fluorinated alcohols with reducing agents such as lithium aluminum hydride (LiAlH).

- Substitution : Engages in nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH).

Biology

Research has indicated potential applications in biological imaging due to its unique fluorine content. The compound's ability to form stable complexes with proteins can alter metabolic pathways and cellular responses.

Imaging Techniques

Fluorinated compounds like this one often exhibit distinct signals in imaging modalities such as MRI or PET scans, enhancing visualization of biological processes.

Medicine

The compound is being explored for its potential use in drug delivery systems. Its stability and resistance to degradation make it suitable for formulations requiring prolonged shelf life and efficacy.

Drug Delivery Systems

Research suggests that it can encapsulate therapeutic agents effectively and facilitate targeted delivery to specific tissues.

Industry

In industrial applications, 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Case Studies and Research Findings

Several studies have investigated the biological activity and synthesis of fluorinated compounds similar to 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol):

Reactive Oxygen Species (ROS) Formation

Research indicates that the compound can influence ROS formation within biological systems, potentially impacting cellular signaling pathways.

Fluorinated Compound Synthesis

Studies highlight the importance of reaction conditions and catalysts in obtaining high yields and purity levels for various fluorinated compounds.

Biological Imaging Applications

Investigations into its application for biological imaging have shown promise due to its unique structure allowing for enhanced imaging contrast.

Mechanism of Action

The mechanism by which 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) exerts its effects is primarily through its interaction with molecular targets via its fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved often include the formation of stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Fluorinated Ether-Alcohols

Detailed Comparisons :

Structural and Functional Differences: The target compound features dual hydroxyl (-OH) and perfluoroether groups, enabling unique amphiphilic behavior. In contrast, Perfluoro-15-crown-5 lacks hydroxyl groups but exhibits macrocyclic rigidity, making it suitable for encapsulating cations. Pentafluoroethyl Ethyl Ether has a simpler structure with one ether linkage and a non-fluorinated ethyl group, reducing polarity and thermal stability compared to the target compound. Ethylene Glycol Bis(2-Mercaptoethyl) Ether replaces fluorine with sulfur, introducing thiol reactivity (e.g., vulcanization) but sacrificing fluorochemical inertness.

Thermal and Chemical Stability :

- Fluorine content directly correlates with thermal resilience. The target compound’s decomposition temperature (>200°C) exceeds that of Pentafluoroethyl Ethyl Ether (~150°C) due to its fully fluorinated backbone .

- Perfluoro-15-crown-5 demonstrates exceptional stability (>300°C) owing to its rigid macrocyclic structure.

Solubility and Reactivity: The target compound’s hydroxyl groups enhance solubility in polar solvents (e.g., acetone, ethanol), whereas Perfluoro-15-crown-5 is predominantly soluble in fluorinated solvents. Thiol-containing analogs like Ethylene Glycol Bis(2-Mercaptoethyl) Ether exhibit high reactivity toward oxidation and metal coordination, unlike the inert hydroxyl groups in the target compound.

Applications :

- Surfactants : The target compound’s amphiphilicity makes it useful in firefighting foams and coatings. Perfluoro-15-crown-5 is specialized for lithium-ion battery electrolytes.

- Pharmaceuticals : While erroneously links the target compound to dietary therapy, its structural analogs (e.g., fluorinated ethers in ) are explored in drug delivery .

Research Findings and Industrial Relevance

- Synthetic Challenges: The target compound’s synthesis requires precise control over fluorination and etherification steps, as noted in and . Competing pathways may yield byproducts like Ethanol, 2,2'-[(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis(oxy)]bis[2,2-difluoro- (CAS 330562-44-2) .

- Environmental Impact : Perfluorinated compounds (PFCs) like the target are under scrutiny for persistence. Alternatives such as Ethylene Glycol Bis(2-Mercaptoethyl) Ether offer biodegradability but lack fluorochemical performance.

Biological Activity

Overview

2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol), with the molecular formula C6H6F8O4 and CAS number 129301-42-4, is a fluorinated organic compound notable for its unique chemical properties due to high fluorine content. This compound has garnered attention for its potential biological applications, particularly in fields such as drug delivery, imaging, and materials science.

- Molecular Weight : 294.10 g/mol

- Boiling Point : 299.6 °C

- Melting Point : 67-68 °C

- Density : Not specified in the sources

- Storage Conditions : Room temperature, dry, sealed

The biological activity of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is primarily attributed to its interactions with biological molecules through its fluorine atoms. These interactions can modify the physical and chemical properties of target biomolecules, influencing their behavior and function. The compound is believed to form stable complexes with proteins and other biomolecules, which can lead to alterations in metabolic pathways and cellular responses.

Drug Delivery Systems

Research indicates that this compound may be effective in drug delivery systems due to its ability to encapsulate therapeutic agents and facilitate targeted delivery to specific tissues. Its high stability and resistance to degradation make it suitable for use in formulations that require prolonged shelf life and efficacy.

Imaging Techniques

The unique fluorinated structure of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) has been explored for use in biological imaging. Fluorinated compounds often exhibit distinct signals in imaging modalities such as MRI or PET scans, allowing for enhanced visualization of biological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated compounds similar to 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol):

- Reactive Oxygen Species (ROS) Formation :

-

Fluorinated Compound Synthesis :

- The synthesis of various fluorinated compounds has been documented, highlighting the importance of reaction conditions and catalysts in obtaining high yields and purity levels.

- Biological Imaging Applications :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| 2,3,3,3-Tetrafluoropropanoyl fluoride | C8F14O | Drug delivery systems |

| Perfluorinated carboxylic acids | CxFyOz | Industrial applications and environmental studies |

The distinct arrangement of fluorine atoms in 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) sets it apart from other similar compounds by providing unique reactivity patterns and physical properties.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) in laboratory settings?

- Methodological Answer : Prioritize using fume hoods and personal protective equipment (PPE) such as fluoropolymer-coated gloves and safety goggles. Store the compound away from heat sources (≥50°C) and ignition triggers, as per flammability risks highlighted in safety codes . Pre-experiment reviews of handling protocols (P201/P202) are critical to mitigate exposure risks. For spills, use inert adsorbents like vermiculite and avoid aqueous cleanup due to potential fluorinated byproduct formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (¹⁹F/¹H) : Confirm perfluoroethane backbone integrity and difluoroethanol termini.

- FTIR : Identify C-F (1100–1250 cm⁻¹) and ether (C-O-C, ~1050 cm⁻¹) stretching modes.

- HPLC-MS : Quantify purity and detect fluorinated impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What are the key physicochemical properties influencing its reactivity in synthetic applications?

- Methodological Answer : Key properties include:

| Property | Impact on Reactivity |

|---|---|

| Hydrophobicity | Limits solubility in polar solvents; use fluorinated solvents (e.g., HFIP) for homogeneous reactions. |

| Thermal Stability | Decomposition >150°C requires controlled heating (e.g., microwave-assisted synthesis). |

| Acidic O-H Groups | Enables derivatization (e.g., esterification) under mild acidic conditions. |

Advanced Research Questions

Q. What experimental strategies optimize the synthesis yield while minimizing perfluorinated byproducts?

- Methodological Answer :

- Catalyst Screening : Test fluorophobic catalysts (e.g., B(C₆F₅)₃) to enhance etherification efficiency.

- DOE (Design of Experiments) : Vary reaction parameters (temperature, solvent, stoichiometry) using Taguchi methods to identify yield-controlling factors .

- Byproduct Mitigation : Employ inline FTIR to monitor intermediate formation and quench reactions at <90% conversion to avoid oligomerization .

Q. How do computational models predict its behavior in high-temperature reactions?

- Methodological Answer :

- MD Simulations : Use force fields (e.g., OPLS-AA) parameterized for fluorinated ethers to simulate thermal degradation pathways.

- DFT Calculations : Map transition states for C-O bond cleavage at varying temperatures. Validate with experimental TGA-MS data to refine activation energies .

- Software Tools : Leverage Gaussian or ORCA for energy profiling, referencing fluoropolymer degradation studies .

Q. What methodologies resolve contradictions in published data on its thermal stability?

- Methodological Answer :

- Comparative Analysis : Replicate studies under standardized conditions (ASTM E2041) to isolate variables (e.g., moisture content, heating rates) .

- Advanced Analytics : Pair TGA with evolved gas analysis (EGA) to differentiate between dehydration and decomposition events.

- Collaborative Frameworks : Adopt contested methodology workshops (e.g., territorial dispute frameworks) to harmonize conflicting interpretations .

Q. How is this compound utilized in membrane separation technologies, and what methodological challenges exist?

- Methodological Answer :

- Application : Incorporated into fluorinated membranes for gas separation (e.g., CO₂/N₂) due to its high fractional free volume.

- Challenges :

- Phase Inversion Optimization : Adjust solvent/non-solvent ratios to prevent macrovoid formation during membrane casting.

- Long-Term Stability : Conduct accelerated aging tests (e.g., 80°C/75% RH for 500h) to assess plasticization resistance .

- Characterization : Use positron annihilation lifetime spectroscopy (PALS) to quantify pore size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.